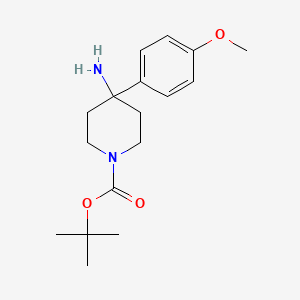

Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-methoxyphenyl substituent at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of kinase inhibitors, ion channel modulators, and other bioactive molecules . Its molecular formula is inferred as C₁₇H₂₆N₂O₃ (based on structural analogs like the 3-methoxyphenyl variant in ), with a molecular weight of approximately 306.4 g/mol. The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses, while the 4-methoxyphenyl moiety contributes to electronic and steric properties critical for target interactions.

Properties

IUPAC Name |

tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(18,10-12-19)13-5-7-14(21-4)8-6-13/h5-8H,9-12,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRZYJXCIPYBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.

Attachment of the Tert-butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl halides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Potential

Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar piperidine structures exhibit various biological activities, including:

- Antidepressant Effects : Piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, potentially offering antidepressant properties.

- Anticancer Activity : Some studies suggest that modifications to the piperidine core can enhance the anticancer efficacy of compounds by targeting specific cancer pathways.

Table 1: Biological Activities of Piperidine Derivatives

| Activity Type | Similar Compounds | Reference |

|---|---|---|

| Antidepressant | Various piperidine derivatives | |

| Anticancer | Piperidine-based inhibitors | |

| Antimicrobial | Piperidine derivatives |

Synthetic Applications

2.1 Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes:

- Formation of the Piperidine Ring : Utilizing starting materials like 4-(4-methoxyphenyl)aniline.

- Carboxylation : Introducing the carboxylic acid functionality through various methods, including carbon dioxide incorporation.

Case Study: Synthesis Methodology

A notable synthesis method involves the reaction of tert-butyl 4-bromomethylpiperidine-1-carboxylate with an amine derivative under basic conditions to yield the target compound. The process is characterized by high yields and purity, with detailed NMR and mass spectrometry analyses confirming the structure.

Case Studies and Research Findings

3.1 Case Study on Antidepressant Activity

Research published in a pharmacological journal demonstrated that a related compound exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant activity. The study utilized animal models to assess behavioral changes post-administration of the compound, providing insights into its efficacy and mechanism of action.

3.2 Case Study on Anticancer Properties

In another study focusing on cancer treatment, researchers synthesized a series of piperidine derivatives, including this compound. The compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and methoxyphenyl groups allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-donating properties and moderate lipophilicity, enhancing interactions with aromatic residues in protein targets. In contrast, the 3-methoxyphenyl isomer (Analog 1) may exhibit altered binding due to steric and electronic differences . The 2-(trifluoromethyl)phenyl group (Analog 3) increases hydrophobicity and metabolic stability, making it suitable for central nervous system-targeted therapies .

Synthetic Utility: The Boc-protected amino group in the target compound and its analogs allows for straightforward deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling modular synthesis of complex molecules . Analog 4, with a methyl substituent, is synthetically simpler and serves as a baseline for studying substituent effects on bioactivity .

The trifluoromethyl variant (Analog 3) highlights the role of fluorine in improving pharmacokinetic properties, such as blood-brain barrier penetration .

Biological Activity

Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate, commonly referred to as TBAP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with TBAP.

Chemical Structure and Properties

- Chemical Formula : C17H26N2O2

- CAS Number : 1353962-33-0

The compound features a piperidine core, which is a common structural motif in various bioactive molecules. The presence of the tert-butyl and methoxy groups contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

Research indicates that TBAP may exhibit various biological activities, including:

- Inhibition of Protein Kinases : Compounds structurally related to TBAP have shown inhibitory effects on protein kinases, which are crucial for cell signaling pathways. These interactions can lead to antiproliferative effects in cancer cells.

- Multidrug Resistance Reversal : Some studies suggest that TBAP may act as a multidrug resistance (MDR) reverser by blocking efflux pumps that expel therapeutic agents from cells. This property is particularly valuable in overcoming resistance in cancer therapies .

Anticancer Activity

A study focusing on the synthesis and evaluation of piperidine derivatives highlighted that TBAP analogs demonstrated promising activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with tumor growth and survival. For instance, compounds similar to TBAP were found to inhibit mutant forms of receptor tyrosine kinases, which are often implicated in cancer progression .

Modulation of Neurotransmitter Systems

Another area of investigation is the potential neuropharmacological effects of TBAP. Given its structural similarity to known psychoactive compounds, researchers have explored its interaction with neurotransmitter receptors. Preliminary findings suggest that TBAP might influence serotonin and dopamine pathways, which could have implications for treating mood disorders or neurodegenerative diseases .

Research Findings

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate?

Synthesis typically involves coupling reactions using tert-butyl chloroformate with a substituted piperidine precursor under basic conditions. Key steps include:

- Reagent selection : Use triethylamine or similar bases to neutralize HCl byproducts during carbamate bond formation .

- Solvent optimization : Dichloromethane or THF are common solvents for maintaining reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity, monitored via NMR and HPLC (>95% purity) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : H and C NMR verify substituent positions and carbamate integrity .

- Purity assessment : HPLC with UV detection (λ = 254 nm) quantifies impurities, while mass spectrometry confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL or similar software) resolves stereochemistry .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First-aid measures : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Temperature control : Maintain 0–25°C to suppress side reactions like over-alkylation .

- Stoichiometric precision : Use a 1:1 molar ratio of tert-butyl chloroformate to the amine precursor to avoid excess reagent .

- Real-time monitoring : In-situ FTIR tracks carbamate formation, reducing post-reaction purification challenges .

Q. What strategies address stability challenges under varying pH conditions?

Q. How can structural modifications enhance binding affinity in target studies?

Q. What methodologies resolve contradictions in reported biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.